1-piperonylpiperazine chemical properties and structure
1-piperonylpiperazine chemical properties and structure
An In-depth Technical Guide to 1-Piperonylpiperazine: Chemical Properties and Structure
Introduction
1-Piperonylpiperazine, also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDPP), is an organic compound featuring a piperazine (B1678402) ring substituted with a piperonyl group.[1] It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] Its versatile chemical structure allows for a wide range of applications, including its use as a precursor in the synthesis of psychoactive agents, anti-Parkinsonian drugs like Piribedil, and compounds with anti-inflammatory and neuroprotective properties.[2][4][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methodologies related to 1-piperonylpiperazine.
Chemical Structure
1-Piperonylpiperazine is characterized by a piperazine core, which is a six-membered ring containing two nitrogen atoms at opposite positions, attached to a benzodioxole methyl group (piperonyl group).[1] The piperazine ring typically adopts a chair conformation.[5]
Table 1: Structural Identifiers for 1-Piperonylpiperazine
| Identifier | Value |
| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)piperazine[6] |
| Synonyms | 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine, 1-(3,4-Methylenedioxybenzyl)piperazine[2][7] |
| CAS Number | 32231-06-4[8][9] |
| SMILES | C1CN(CCN1)CC2=CC3=C(C=C2)OCO3[6][10] |
| InChI | 1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-9H2[6][10] |
| InChIKey | NBOOZXVYXHATOW-UHFFFAOYSA-N[1][6] |
Chemical and Physical Properties
The compound is typically a white to yellow or yellowish-brown crystalline solid.[8][9] Its properties make it moderately soluble in organic solvents and slightly soluble in water.[1]
Table 2: Physicochemical Properties of 1-Piperonylpiperazine
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂[1][7][9] |
| Molecular Weight | 220.27 g/mol [2][6][7][9] |
| Appearance | White to yellow or yellow-brownish crystalline solid[2][8][9] |
| Melting Point | 36-46 °C[2][8][10] |
| Boiling Point | 147-149 °C at 2 mmHg[2][8][9] |
| Solubility | Slightly soluble in water; Soluble in Methanol and Ethanol[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Synthesis Protocols
1-Piperonylpiperazine can be synthesized through several routes. The two most common methods are reductive amination and nucleophilic substitution.[4]
Method 1: Reductive Amination
This method involves the reaction of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB). This one-pot reaction is efficient and yields a high-purity product.[4]
Experimental Protocol:
-
Dissolve piperonal (1.0 equivalent) and piperazine (1.2 equivalents) in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Stir the mixture at room temperature.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture.
-
Continue stirring at 25°C for approximately 24 hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield 1-piperonylpiperazine (typically 65-82% yield).[4]
Method 2: Nucleophilic Substitution
This alternative route involves the alkylation of piperazine with 3,4-methylenedioxybenzyl chloride. This process requires a base to neutralize the HCl byproduct formed during the reaction.[4]
Experimental Protocol:
-
Suspend piperazine (2.0 equivalents) in a solvent like acetonitrile (B52724) or dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH).
-
Cool the mixture to 0-5°C.
-
Add 3,4-methylenedioxybenzyl chloride (1.1 equivalents) dropwise to the suspension.
-
After the addition is complete, warm the reaction mixture to 50-60°C and stir for 8-12 hours.[4]
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Extract the product with a solvent like chloroform (B151607) and wash with water.
-
Dry the organic layer and concentrate it to obtain the crude product, which can be purified by crystallization from ethanol (B145695) (typically 60-68% yield).[4]
Caption: Comparative workflows for the synthesis of 1-Piperonylpiperazine.
Analytical Methodologies
Standard analytical techniques are employed to confirm the identity and purity of 1-piperonylpiperazine. These include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the separation and identification of volatile compounds. The mass spectrum of 1-piperonylpiperazine shows characteristic fragmentation patterns that confirm its structure.[6]
General Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in a suitable volatile solvent like acetonitrile or methanol.[11] The solution is then filtered through a 0.2 µm filter.[11]
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., Zebron ZB-SemiVolatiles, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]
-
Injector: Splitless mode at 250°C.[11]
-
Oven Program: An initial temperature of 75°C, held for 1 minute, then ramped to 320°C.[11]
-
-
MS Conditions:
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust method for quantifying piperazine and its derivatives, especially for purity analysis. For compounds like piperazine that lack a strong chromophore, a derivatization step is often required.[12]
General Experimental Protocol for Derivatized Analysis:
-
Derivatization: React the sample with a derivatizing agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active product.[12]
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A reverse-phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm) is commonly used.[12]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (B46881) (e.g., 90:10:0.1 v/v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for the NBD derivative).[12]
-
Column Temperature: 35°C.[12]
-
Pharmacological Activity and Signaling Pathways
1-Piperonylpiperazine is a psychoactive compound with diverse biological activities.[4] It is a known precursor for various pharmaceuticals and has been studied for its neuroprotective and anti-inflammatory potential.[2][4]
Neuroprotective Effects
Research has shown that 1-piperonylpiperazine can mitigate the neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA).[4] Co-administration of 1-piperonylpiperazine attenuates the reduction in serotonergic parameters in the brain caused by MDMA, suggesting a protective role within neurotransmitter systems.[4][10]
Anti-inflammatory Properties
1-Piperonylpiperazine is a key intermediate in the synthesis of hybrid compounds with significant anti-inflammatory effects. For instance, acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), synthesized from 1-piperonylpiperazine and caffeic acid, has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4] This indicates its potential in modulating inflammatory pathways.
Receptor Affinity
The 3,4-methylenedioxybenzyl group in 1-piperonylpiperazine contributes to a high affinity for sigma-1 receptors. This binding is a critical aspect of its potential use in developing imaging probes and therapeutics targeting these receptors.[4] Its derivatives have also been noted for their α-adrenergic antagonist properties.[5]
Caption: Signaling pathways influenced by 1-Piperonylpiperazine and its derivatives.
References
- 1. CAS 32231-06-4: 1-Piperonylpiperazine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Piperonylpiperazine | 32231-06-4 | Benchchem [benchchem.com]
- 5. 1-Piperonylpiperazinium 4-nitrobenzoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Piperonylpiperazine | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 1-Piperonylpiperazine | 32231-06-4 [chemicalbook.com]
- 9. 1-Piperonylpiperazine CAS#: 32231-06-4 [m.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
